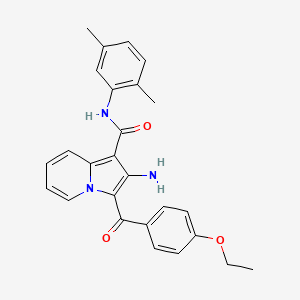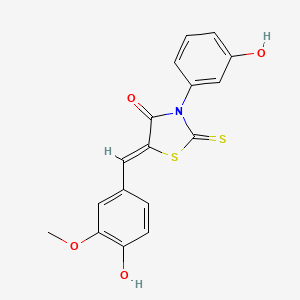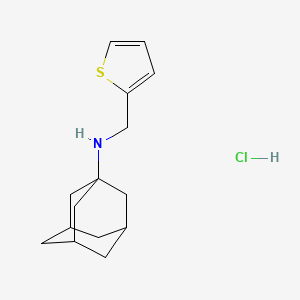
2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium; tetrafluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium; tetrafluoroboranuide, commonly known as DPP+, is an organic compound that has been extensively studied for its potential applications in scientific research. DPP+ is a cationic dye that is commonly used in biological and medical research as a fluorescent probe for imaging and detecting biological molecules.
Applications De Recherche Scientifique
DPP+ has been widely studied for its potential applications in scientific research. One of the most common uses of DPP+ is as a fluorescent probe for imaging and detecting biological molecules. DPP+ has been used to detect and image DNA, RNA, proteins, and other biomolecules in living cells and tissues. DPP+ has also been used as a sensor for detecting changes in pH, metal ions, and other environmental factors in biological systems.
Mécanisme D'action
The mechanism of action of DPP+ involves the interaction of the cationic dye with biological molecules such as DNA, RNA, and proteins. DPP+ binds to these molecules through electrostatic interactions and forms a complex that emits a fluorescent signal when excited with light. The fluorescent signal can be detected and imaged using a fluorescence microscope or other imaging techniques.
Biochemical and Physiological Effects:
DPP+ has been shown to have minimal biochemical and physiological effects on living cells and tissues. Studies have shown that DPP+ does not significantly affect cell viability, proliferation, or differentiation. DPP+ has also been shown to have minimal toxicity in animal models, making it a safe and effective tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPP+ is its high sensitivity and specificity for detecting biological molecules. DPP+ is also highly soluble in polar solvents, making it easy to use in a variety of experimental settings. However, DPP+ has some limitations, including its relatively high cost and the need for specialized equipment for imaging and detecting the fluorescent signal.
Orientations Futures
There are many potential future directions for DPP+ in scientific research. One area of interest is the development of new fluorescent probes based on DPP+ that can detect specific biomolecules or environmental factors in biological systems. Another area of interest is the use of DPP+ in drug discovery and development, as it can be used to screen large libraries of compounds for potential therapeutic agents. Additionally, DPP+ may have applications in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of DPP+ involves the reaction of 2,4-diphenylpyridine with benzyl bromide in the presence of a strong base, followed by the addition of tetrafluoroboric acid. The resulting product is a yellow crystalline solid that is highly soluble in polar solvents such as water and ethanol.
Propriétés
IUPAC Name |
2,4-diphenyl-1-(2-phenylethyl)pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-4-10-21(11-5-1)16-18-26-19-17-24(22-12-6-2-7-13-22)20-25(26)23-14-8-3-9-15-23;2-1(3,4)5/h1-15,17,19-20H,16,18H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJBTFWLQBRUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)

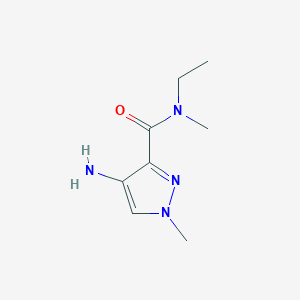
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)
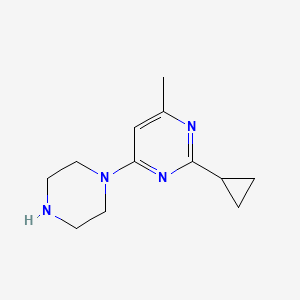
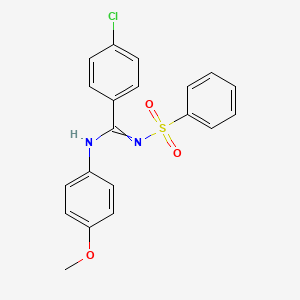
![Methyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B3006336.png)
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)
